Quin 2,tetrapotassium salt
Overview
Description
Quin 2, tetrapotassium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 693.87 and its formula is C26H23K4N3O10 .
Molecular Structure Analysis
The molecular structure of Quin 2, tetrapotassium salt is complex, with its SMILES representation beingCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
. Chemical Reactions Analysis
Quin 2, tetrapotassium salt binds calcium tightly and resembles the calcium chelator EGTA in its ability to bind calcium much more tightly than magnesium . The binding of calcium causes large changes in ultraviolet absorption and fluorescence .Physical And Chemical Properties Analysis
Quin 2, tetrapotassium salt has a molecular weight of 693.9 g/mol . It is a solid substance with a yellow color . It is soluble in water up to a concentration of 10 mg/mL .Scientific Research Applications
Intracellular Free Ca2+ Concentration Measurement
Quin 2, tetrapotassium salt, has been instrumental in measuring intracellular free Ca2+ concentrations. For instance, Miyoshi et al. (1991) used Quin2-fluorescence to determine Ca2+ concentration in mouse leukemia L1210 cells, revealing that Quin2 bound to Ca2+ has a significantly longer fluorescence lifetime than unbound Quin2 (Miyoshi et al., 1991). Similarly, Arslan et al. (1985) demonstrated the trapping of Quin2 in Ehrlich and Yoshida ascites carcinomas for measuring cytosolic free Ca2+ (Arslan et al., 1985).
Advancements in Fluorescent Indicators
Quin 2 has paved the way for the development of improved fluorescent indicators for Ca2+. Grynkiewicz et al. (1985) created a new family of fluorescent indicators with enhanced properties compared to Quin2, such as brighter fluorescence and better Ca2+ selectivity (Grynkiewicz et al., 1985).
Studying Calcium Homeostasis
Quin 2 has been utilized to study calcium homeostasis in various cell types. Tsien et al. (1982) used Quin2 to measure and manipulate cytoplasmic free Ca2+ concentrations in lymphocytes, providing insights into Ca2+ homeostasis in cells (Tsien et al., 1982).
Analyzing Cytosolic-Free Calcium Transients
Lew et al. (1984) explored the role of cytosolic-free calcium transients in human neutrophils using Quin2, contributing to our understanding of cell activation and calcium dynamics (Lew et al., 1984).
Fluorescence Lifetime Imaging
Lakowicz et al. (1992) introduced fluorescence lifetime imaging (FLIM) using Quin-2 for imaging calcium concentrations, a method that offers advantages in chemical imaging using fluorescence microscopy (Lakowicz et al., 1992).
Measuring Intracellular and Synaptosomal Calcium
Quin 2 has been used to measure intracellular calcium in various cellular models. For instance, Ashley et al. (1984) measured intrasynaptosomal free calcium using Quin-2 in guinea-pig cerebral cortex synaptosomes (Ashley et al., 1984).
properties
IUPAC Name |
tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O10.4K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGUNWDMROKIFJ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23K4N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994433 | |
Record name | Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quin 2,tetrapotassium salt | |
CAS RN |
73630-23-6, 83014-44-2 | |
Record name | QUIN2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quin-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quin 2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIN2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O448IDK23O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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